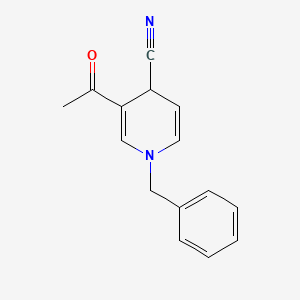
1-Bromo-2-(propan-2-yl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(propan-2-yl)naphthalene is an organic compound with the molecular formula C13H13Br It is a derivative of naphthalene, where a bromine atom is substituted at the first position and an isopropyl group is substituted at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-(propan-2-yl)naphthalene can be synthesized through the bromination of 2-(propan-2-yl)naphthalene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions, often at low temperatures to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of photochemical reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(propan-2-yl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide (CN-) to form nitriles.
Grignard Reactions: It can form Grignard reagents when reacted with magnesium in anhydrous ether, which can then be used for further carbon-carbon bond formation.
Organolithium Reactions: The compound can react with lithium to form organolithium intermediates, which are useful in various organic synthesis reactions.
Common Reagents and Conditions
Bromine (Br2): Used for bromination reactions.
Magnesium (Mg): Used in the formation of Grignard reagents.
Lithium (Li): Used in the formation of organolithium compounds.
Major Products Formed
Nitriles: Formed through substitution reactions with cyanide.
Grignard Reagents: Formed through reactions with magnesium.
Organolithium Compounds: Formed through reactions with lithium.
Aplicaciones Científicas De Investigación
1-Bromo-2-(propan-2-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(propan-2-yl)naphthalene involves its reactivity as an aryl bromide. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. This reactivity is facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom it is attached to more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromonaphthalene: Similar structure but lacks the isopropyl group.
2-Bromonaphthalene: Bromine atom is at the second position instead of the first.
1-Bromo-2-propanol: Contains a hydroxyl group instead of the naphthalene ring.
Uniqueness
1-Bromo-2-(propan-2-yl)naphthalene is unique due to the presence of both a bromine atom and an isopropyl group on the naphthalene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research studies .
Propiedades
Número CAS |
39071-01-7 |
|---|---|
Fórmula molecular |
C13H13Br |
Peso molecular |
249.15 g/mol |
Nombre IUPAC |
1-bromo-2-propan-2-ylnaphthalene |
InChI |
InChI=1S/C13H13Br/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)14/h3-9H,1-2H3 |
Clave InChI |
RBRMJXYHTDQQTM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C2=CC=CC=C2C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide](/img/structure/B14668539.png)

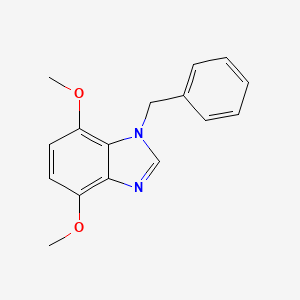
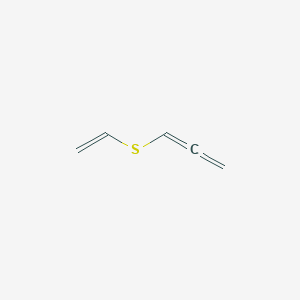
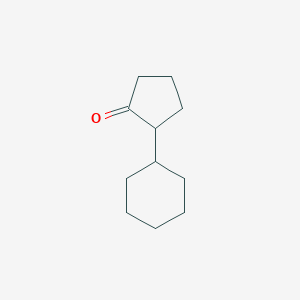
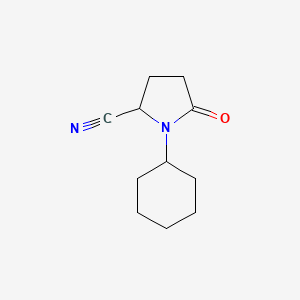
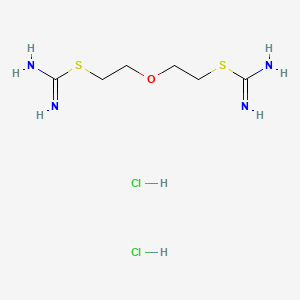
![Diethyl [2-(carbamoyloxy)ethyl]phosphonate](/img/structure/B14668562.png)
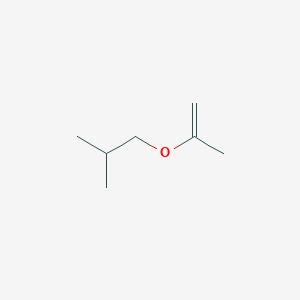

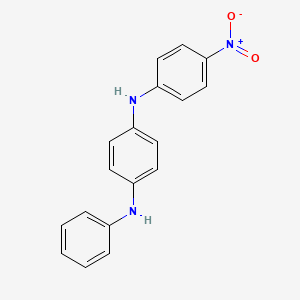
![Cyclohexanone, 3-[(4-nitrophenyl)thio]-](/img/structure/B14668584.png)
